molecular formula C24H22ClN3O3 B6543581 N-[4-({2-[(2-chlorophenyl)formamido]ethyl}carbamoyl)phenyl]-4-methylbenzamide CAS No. 1021220-37-0

N-[4-({2-[(2-chlorophenyl)formamido]ethyl}carbamoyl)phenyl]-4-methylbenzamide

Cat. No.: B6543581
CAS No.: 1021220-37-0
M. Wt: 435.9 g/mol
InChI Key: RYOXUWHLQJYDDQ-UHFFFAOYSA-N
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Description

N-[4-({2-[(2-Chlorophenyl)formamido]ethyl}carbamoyl)phenyl]-4-methylbenzamide is a benzamide derivative characterized by a 2-chlorophenyl group linked via a formamido-ethyl-carbamoyl bridge to a 4-methyl-substituted benzamide core. This compound combines multiple functional groups: the chloro substituent on the phenyl ring may enhance lipophilicity and influence electronic interactions, while the methyl group on the benzamide moiety contributes to steric effects. Such structural features are common in bioactive molecules, particularly those targeting enzymes or receptors where halogen bonding and hydrophobic interactions are critical .

Properties

IUPAC Name

2-chloro-N-[2-[[4-[(4-methylbenzoyl)amino]benzoyl]amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN3O3/c1-16-6-8-18(9-7-16)23(30)28-19-12-10-17(11-13-19)22(29)26-14-15-27-24(31)20-4-2-3-5-21(20)25/h2-13H,14-15H2,1H3,(H,26,29)(H,27,31)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYOXUWHLQJYDDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NCCNC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-({2-[(2-chlorophenyl)formamido]ethyl}carbamoyl)phenyl]-4-methylbenzamide (CAS Number: 1021220-37-0) is a compound that has attracted attention in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C24H22ClN3O3
Molecular Weight : 433.90 g/mol
IUPAC Name : this compound

The compound features a complex structure with amide and aromatic functional groups, which are often associated with significant biological activity.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in various biochemical pathways. For example, some derivatives exhibit inhibition of acetylcholinesterase (AChE), which is crucial for neurotransmission in the nervous system .
  • Antitumor Activity : The compound may modulate signaling pathways associated with cancer cell proliferation and survival. Compounds with similar structures have demonstrated the ability to affect kinase activity, potentially offering therapeutic benefits against resistant cancer types.
  • Anti-inflammatory Effects : The structural motifs present in this compound suggest potential anti-inflammatory properties, possibly through the inhibition of necroptosis—a form of programmed cell death linked to inflammation and degenerative diseases.

In Vitro Studies

Study Findings
AChE Inhibition AssayModerate inhibition observed with IC50 values ranging from 27.04 µM to 106.75 µM for related compounds .
Antitumor ActivityCompounds structurally similar to this compound showed significant potency in inhibiting tumor cell lines.
Necroptosis InhibitionAnalogous compounds inhibited necrosome formation by targeting RIPK1 and RIPK3, suggesting potential therapeutic applications in inflammatory conditions.

Case Studies

  • Anticancer Research : A study on structural analogs demonstrated that specific modifications enhanced antitumor efficacy against breast cancer cell lines by inducing apoptosis through the activation of caspase pathways.
  • Neuroprotective Effects : Research indicated that related compounds provided neuroprotection in models of neurodegenerative diseases by inhibiting AChE, thereby increasing acetylcholine levels in synaptic clefts.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound’s structure can be compared to analogs with variations in substituents, backbone linkages, and aromatic systems. Key structural differences and their implications are summarized below:

Compound Name / ID Key Substituents/Features Structural Implications Reference
Target Compound 2-Chlorophenyl, 4-methylbenzamide Enhanced lipophilicity; potential halogen bonding N/A
N-(2-Nitrophenyl)-4-bromo-benzamide (I) Nitro, bromo substituents Electron-withdrawing groups may reduce bioavailability
N-[2-(4-Morpholinyl)ethyl]-4-... () Trifluoromethyl, morpholinyl Increased polarity; potential CNS penetration
N-(4-Methylphenyl)formamide () Formamide, 4-methylphenyl Simpler structure; phase transition behavior
N-(2-Chloro-4-fluorophenyl)-... () 2-Chloro-4-fluorophenyl Dual halogen effects; improved metabolic stability
  • Halogenated Analogs: The 2-chlorophenyl group in the target compound contrasts with the 2-nitro and 4-bromo substituents in .
  • Backbone Diversity : Unlike the sulfonamide derivatives in , the target uses a carbamoyl bridge, which may reduce steric hindrance and improve solubility .

Physicochemical and Crystallographic Properties

Crystallographic data from related compounds highlight trends in molecular packing and hydrogen bonding:

Property Target Compound (Inferred) N-(4-Methylphenyl)formamide () Sulfonamide ()
Hydrogen Bonding Likely C–H⋯O/N interactions C–H⋯O networks observed C–H⋯O and S=O⋯H bonds
Crystal Packing 3D network (predicted) Disordered-to-ordered phase transitions Anti-parallel dimer formation
Bond Lengths (Å) C–C: ~1.48 (estimated) C–C: 1.39–1.42 S–N: 1.63, C–S: 1.76
  • The target’s formamido and carbamoyl groups may facilitate intermolecular hydrogen bonds, similar to the sulfonamide in , which forms anti-parallel dimers via C–H⋯O interactions .
  • Phase transitions observed in N-(4-methylphenyl)formamide () suggest that the target compound’s thermal behavior warrants further study .

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